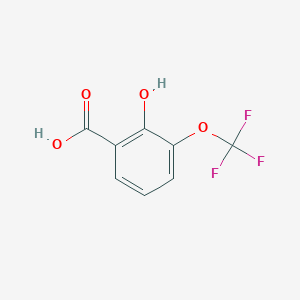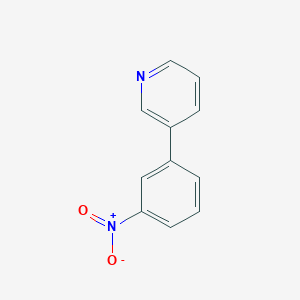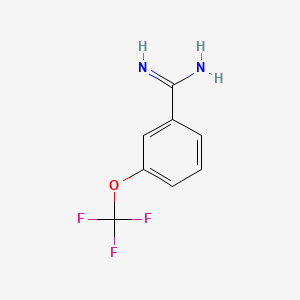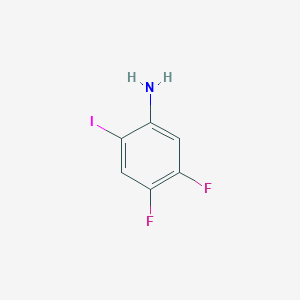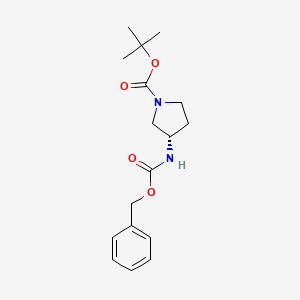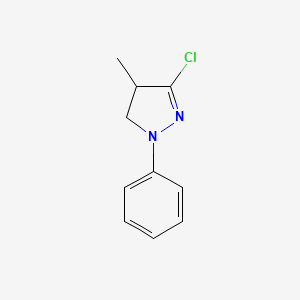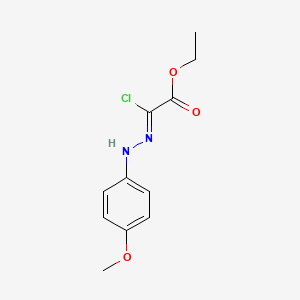
(Z)-2-氯-2-(2-(4-甲氧基苯基)腙)乙酸乙酯
描述
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.
The exact mass of the compound (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
X 射线粉末衍射和结构分析
王青等(2016 年)的一项研究报告了 (Z)-2-氯-2-[2-(4-甲氧基苯基)肼-1-亚基]乙酸乙酯的 X 射线粉末衍射数据、晶胞参数和空间群,展示了其晶体结构和物理性质。这些信息对于了解材料的特性及其在晶体学和材料科学中的潜在应用至关重要 (王青等,2016)。
分子对接和生物活性
M. Refat 等(2021 年)探索了从类似化学结构衍生的新型二亚胺席夫碱配体的合成和分子对接评估,评估了其在灭菌和抗冠状病毒方面的潜力。这项研究突出了该化合物在药物化学中的相关性和其潜在的治疗应用 (M. Refat 等,2021)。
合成与反应机理探索
刘波等(2009 年)研究了相关化合物的合成和反应机理,深入了解其化学行为和在合成有机化学中的潜在用途。这项研究对于了解如何合成和操作此类化合物以用于各种应用很有价值 (刘波等,2009)。
在复杂体系形成中的作用
O. Attanasi 等(2001 年)的一项研究讨论了酰肼部分在复杂吡咯-吡唑体系形成中的区域选择性作用,强调了该化合物在杂环化学发展中的重要性及其对药物化学的意义 (O. Attanasi 等,2001)。
镇痛和抗炎活性
D. Dewangan 等(2015 年)合成了与目标化合物相关的衍生物,并评估了它们的镇痛和抗炎活性。这项研究突出了其药理潜力和开发新治疗剂的可能性 (D. Dewangan 等,2015)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate involves the condensation of ethyl 2-chloroacetate with 4-methoxyphenylhydrazine followed by cyclization and subsequent esterification.", "Starting Materials": [ "Ethyl 2-chloroacetate", "4-methoxyphenylhydrazine", "Sodium ethoxide", "Acetic acid", "Sodium chloride", "Ice", "Water" ], "Reaction": [ "To a solution of ethyl 2-chloroacetate (1.0 equiv) in dry acetic acid, slowly add 4-methoxyphenylhydrazine (1.2 equiv) under stirring at room temperature.", "Add a catalytic amount of sodium ethoxide and heat the reaction mixture at reflux for 4 hours.", "Cool the reaction mixture to room temperature and add ice-cold water.", "Extract the product with ethyl acetate and wash the organic layer with brine solution.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using hexane and ethyl acetate as eluent to obtain the desired product (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate." ] } | |
CAS 编号 |
27143-07-3 |
分子式 |
C11H13ClN2O3 |
分子量 |
256.68 g/mol |
IUPAC 名称 |
ethyl (2E)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-17-11(15)10(12)14-13-8-4-6-9(16-2)7-5-8/h4-7,13H,3H2,1-2H3/b14-10+ |
InChI 键 |
ATNPZEGMKLGIFA-GXDHUFHOSA-N |
手性 SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)OC)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314928.png)
![(1S,4S,8S)-5-Benzyl-2-isobutyl-8-methoxy-1,8-dimethylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1314929.png)


